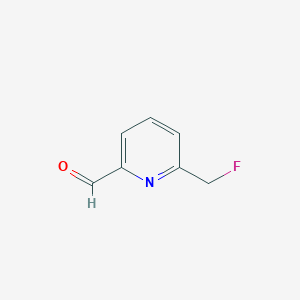

6-(Fluoromethyl)picolinaldehyde

Description

6-(Fluoromethyl)picolinaldehyde (CAS: 39621-11-9) is a fluorinated derivative of picolinaldehyde, characterized by a fluoromethyl (-CH₂F) substituent at the 6-position of the pyridine ring. Its molecular formula is C₇H₆FNO, with a molecular weight of 139.13 g/mol. The compound is of significant interest in organic synthesis due to the electron-withdrawing nature of the fluorine atom, which enhances its reactivity in condensation reactions (e.g., hydrazone formation) and cross-coupling applications . For instance, analogs like 6-(hydroxymethyl)picolinaldehyde (CAS: 1121-60-4) have been used to synthesize bis-hydrazones for photochemical studies .

Properties

IUPAC Name |

6-(fluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCUNMVNZQDXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598363 | |

| Record name | 6-(Fluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208111-28-8 | |

| Record name | 6-(Fluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)picolinaldehyde typically involves the introduction of a fluoromethyl group to the picolinaldehyde structure. One common method includes the reaction of picolinaldehyde with a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-(Fluoromethyl)picolinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like or can be used under acidic conditions.

Reduction: Reagents like or are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.

Major Products:

Oxidation: 6-(Fluoromethyl)picolinic acid.

Reduction: 6-(Fluoromethyl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(Fluoromethyl)picolinaldehyde has been investigated for its potential as an antimicrobial and anti-parasitic agent. Its derivatives have shown promising activity against various pathogens, including protozoan parasites responsible for diseases like Chagas disease and leishmaniasis.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of Trypanosoma cruzi, the causative agent of Chagas disease, showcasing its potential as a lead compound in drug development .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups, enabling the creation of more complex molecules.

- Applications :

- Synthesis of novel ligands for metal complexes.

- Development of new catalytic systems for organic transformations.

Catalysis

Recent studies have highlighted the use of this compound in catalysis, particularly in palladium-catalyzed reactions.

- Case Study : Research indicated that palladium complexes derived from this compound exhibited high catalytic activity in cross-coupling reactions, demonstrating its utility in synthetic chemistry .

Table 2: Synthesis Methods Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Formylation of Picoline Derivatives | Reaction with formylating agents | Variable |

| Fluoromethylation | Use of bromofluoromethane with bases | High |

| Transition Metal Catalysis | Palladium-catalyzed incorporation | High |

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)picolinaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, the fluoromethyl group can interact with biological targets, potentially enhancing the binding affinity and selectivity of drug molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of 6-(fluoromethyl)picolinaldehyde, highlighting differences in substituents, molecular weight, and applications:

Reactivity and Stability

Fluorinated Derivatives :

- This compound : The -CH₂F group introduces moderate electron-withdrawing effects, balancing reactivity and stability. This contrasts with 6-(difluoromethyl)-3-fluoropicolinaldehyde (-CF₂H), which exhibits greater acidity and metabolic stability, making it suitable for bioactive molecule design .

- 5-(Trifluoromethyl)picolinaldehyde (-CF₃) has a stronger electron-withdrawing effect, increasing resistance to oxidation but reducing nucleophilic substitution rates compared to -CH₂F analogs .

Hydroxymethyl vs. Fluoromethyl :

The hydroxyl group in 6-(hydroxymethyl)picolinaldehyde enables hydrogen bonding and oxidation to carboxylic acids, whereas the fluoromethyl group in the target compound offers hydrolytic stability and lipophilicity .

Biological Activity

6-(Fluoromethyl)picolinaldehyde is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound, with the CAS number 208111-28-8, is characterized by the presence of a fluoromethyl group attached to a picolinaldehyde structure. This unique configuration enables various chemical reactions and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor in various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : It has been noted for its ability to inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis.

- Cell Signaling Modulation : The compound can affect signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific kinases involved in tumor growth. For instance, it has been identified as a potent inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses and cancer progression .

- Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, although detailed investigations are still required to elucidate its efficacy against various pathogens.

- Larvicidal Activity : There is emerging evidence suggesting that compounds similar to this compound may possess larvicidal properties against mosquito larvae, indicating potential applications in vector control .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound, assessing their biological activities:

- A study highlighted the synthesis of various substituted picolinaldehydes and their evaluation for p38 MAP kinase inhibition. The results indicated that modifications at specific positions significantly enhanced biological activity and selectivity .

- Another investigation into the larvicidal properties of related compounds demonstrated effective mortality rates against mosquito larvae, suggesting a promising avenue for public health applications in controlling vector-borne diseases .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.